molecular formula C9H16O2 B096994 Bicyclo[2.2.1]heptane-2,2-dimethanol CAS No. 15449-66-8

Bicyclo[2.2.1]heptane-2,2-dimethanol

Cat. No. B096994
CAS RN: 15449-66-8
M. Wt: 156.22 g/mol
InChI Key: RGXKKPWZFFCHNE-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]heptane-2,2-dimethanol is a derivative of bicyclo[2.2.1]heptane, a compound that forms the structural backbone for various chemical reactions and syntheses. The papers provided discuss different derivatives and reactions involving the bicyclo[2.2.1]heptane structure, which is a testament to its versatility in organic chemistry.

Synthesis Analysis

The synthesis of bicyclo[2.2.1]heptane derivatives is a topic of interest due to their potential applications in catalysis and synthesis of complex molecules. For instance, the synthesis of C2-symmetric bicyclo[2.2.1]hepta-2,5-dienes with methyl and phenyl substituents has been achieved through a two-step sequence starting from bicyclo[2.2.1]hepta-2,5-dione, demonstrating the accessibility of such structures .

Molecular Structure Analysis

The molecular structure of bicyclo[2.2.1]heptane derivatives can be complex, as seen in the crystal structure determination of a rhodium complex with a bicyclo[2.2.1]hepta-2,5-diene ligand . The structure exhibits a tetrahedral distortion from square planar geometry, highlighting the three-dimensional nature of these compounds and their potential for forming chelate rings with metals .

Chemical Reactions Analysis

Bicyclo[2.2.1]heptane derivatives undergo various chemical reactions, including chlorination, nitration, and oxidation. For example, the chlorination of bicyclo[2.2.1]heptane with sulfuryl chloride leads to mono- and dichloro products . Additionally, anodic oxidation of bicyclo[2.2.1]hept-2-ene results in a range of products, including methyl tricyclo[2.2.1.02,6]heptan-3-yl carbonate and dimethoxylation products .

Physical and Chemical Properties Analysis

The physical and chemical properties of bicyclo[2.2.1]heptane derivatives are influenced by their molecular structure and the substituents attached to the core bicyclic framework. The derivatives discussed in the papers exhibit properties such as high activity and enantioselectivity in catalytic reactions, as well as distinct physical properties that aid in their identification and characterization .

Scientific Research Applications

Hydrogenation and Dimerization

Bicyclo[2.2.1]heptane derivatives can undergo hydrogenation and dimerization. For example, bicyclo[2.2.1]hepta-2,5-diene has been hydrogenated to form other compounds like tricyclo[2.2.1]heptane. This process has been catalyzed by cobalt(I) complexes in certain studies (Kanai, Watabe, & Nakayama, 1986).

Crystal Structure Analysis

Research has focused on determining the absolute configuration of bicyclo[2.2.1]heptan-2-one derivatives through crystal structure analysis. This has included studying the hydrogen-bonding properties of these compounds (Plettner et al., 2005).

Chemical Synthesis

Bicyclo[2.2.1]heptane derivatives have been synthesized for various applications. For instance, bicyclo[4.1.0]hept-1,6-ene was generated and studied for its dimerization and oxidation properties (Billups et al., 1996).

Anodic Oxidation Products

Studies have explored the products of anodic oxidation of bicyclo[2.2.1]hept-2-ene and related compounds. This has led to the discovery of various carbonates and alcohols formed under specific conditions (Baggaley, Brettle, & Sutton, 1975).

Pyramidalization in Alkanes

Research has also delved into the pyramidalization of double bonds in bicyclic alkanes like bicyclo[2.2.1] hept-2-ene and its derivatives. This involves understanding the impact of torsional and repulsion effects on these molecules (Carrupt & Vogel, 1985).

Combustion Analysis

The combustion products of 2,2'-bis(bicyclo[2.2.1]heptane) have been analyzed for their potential use in liquid rocket engines. This study involved examining the thermodynamic parameters and composition of the combustion products (Bermeshev et al., 2019).

Safety and Hazards

When handling Bicyclo[2.2.1]heptane-2,2-dimethanol, it is advised to avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .

Mechanism of Action

Mode of Action

The mode of action of Bicyclo[22Related compounds have been shown to undergo unique reactions such as retro-[2+2] cycloreversion, 1,3-allylic migration, and 4π-electrocyclic ring-opening reactions . These reactions could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

It’s known that cyclopentadiene derivatives with a dienophile moiety at the c-5 position can induce the imda reaction, providing a tricyclic carbon framework . This suggests that the compound might interact with biochemical pathways involving these structures.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of Bicyclo[22It’s known that the compound is a pale-yellow to yellow-brown solid and is stored at temperatures between 2-8°c . This suggests that temperature and physical state might play a role in its stability and efficacy.

Biochemical Analysis

Biochemical Properties

It is known that the bicyclo[2.2.1]heptane core is a common structural motif in many bioactive compounds . Therefore, it is plausible that Bicyclo[2.2.1]heptane-2,2-dimethanol could interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific biochemical context and could involve a variety of non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Cellular Effects

A related compound, 2,2’-bis(bicyclo[2.2.1]heptane), has been shown to have genotoxic effects on bacterial cells . It was found to cause DNA damage and induce an oxidative stress response

properties

IUPAC Name

[2-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c10-5-9(6-11)4-7-1-2-8(9)3-7/h7-8,10-11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXKKPWZFFCHNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60934998
Record name (Bicyclo[2.2.1]heptane-2,2-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60934998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15449-66-8
Record name Bicyclo[2.2.1]heptane-2,2-dimethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15449-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo(2.2.1)heptane-2,2-dimethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015449668
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Bicyclo[2.2.1]heptane-2,2-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60934998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bicyclo[2.2.1]heptane-2,2-dimethanol
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Synthesis routes and methods

Procedure details

138.18 g of 5-norbornene-2,2-dimethanol (commercially available from Tokyo Kasei Industry Co., Ltd.) was dissolved in 481.63 g of ethanol, and 6.92 g of 5% Pd—C was added, then a hydrogen balloon was attached and the mixture was stirred for 6 hours. The Pd—C was filtered off, then the reaction solution was concentrated and dried to thereby obtain 129.83 g of 2,2-norbornanedimethanol (purity by gas chromatography: 99.1%, yield: 92.9%).
Quantity
138.18 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
481.63 g
Type
solvent
Reaction Step Three
Quantity
6.92 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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